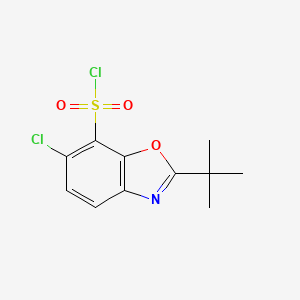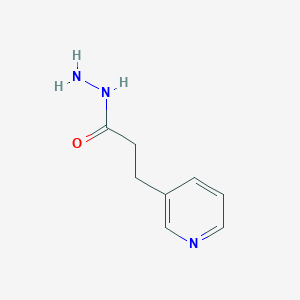
3-(Pyridin-3-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-yl)propanehydrazide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials with specialized properties.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines was developed, which involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is chemoselective and occurs at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation to yield the desired product . This method exemplifies the potential pathways that could be adapted for the synthesis of 3-(Pyridin-3-yl)propanehydrazide.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a Schiff base derivative, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, was synthesized and its structure was determined using single-crystal X-ray crystallography. The molecule crystallized in the monoclinic system and exhibited intermolecular hydrogen bonding, contributing to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of 3-(Pyridin-3-yl)propanehydrazide.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The study of metal dithiocarbamate complexes based on a pyridyl and nitrile group-containing amine demonstrates the reactivity of such compounds. These complexes were prepared and characterized, showing the potential for 3-(Pyridin-3-yl)propanehydrazide to form complexes with metals, which could be useful in various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be elucidated through experimental and computational studies. For instance, vibrational spectra, HOMO-LUMO analysis, and studies on nonlinear optical behavior have been conducted on a related compound, providing insights into its electronic structure and potential applications in nonlinear optics . Similarly, the analysis of vibrational spectra and electronic properties of other pyridine derivatives has been performed, which can help predict the behavior of 3-(Pyridin-3-yl)propanehydrazide in different environments .
科学的研究の応用
1. Complexation and Coordination Chemistry
The compound 3-(Pyridin-3-yl)propanehydrazide shows potential in complexation and coordination chemistry. Studies have demonstrated its ability to form tetradentate ligands through condensation reactions, as seen in the complexation to Cadmium(II) (Hakimi et al., 2013). This suggests its utility in creating complex molecular structures with potential applications in various fields, including catalysis and material science.
2. Antimicrobial Activity
Derivatives of 3-(Pyridin-3-yl)propanehydrazide, such as 2-(Pyridine-3-yl)-4H-chromen-4-one, have shown significant antimicrobial properties (Chate et al., 2013). This highlights the potential for developing new antimicrobial agents based on this compound, which could be important for addressing antibiotic resistance.
3. Organic Synthesis
3-(Pyridin-3-yl)propanehydrazide has been used in organic synthesis, demonstrating its versatility as a building block for complex molecules. For instance, it's involved in the synthesis of a key intermediate for a glucokinase activator (Dunetz et al., 2011). This application shows its significance in the pharmaceutical industry for drug development.
4. Spectroscopic and Quantum Chemical Studies
The compound has been subject to extensive spectroscopic and quantum chemical studies to understand its molecular structure and properties, as seen in the study of molecular structures like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (Sivakumar et al., 2021). This research is crucial for the development of new materials and chemicals.
Safety And Hazards
特性
IUPAC Name |
3-pyridin-3-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMOFUDUJDDES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634774 |
Source


|
| Record name | 3-(Pyridin-3-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propanehydrazide | |
CAS RN |
320608-52-4 |
Source


|
| Record name | 3-(Pyridin-3-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


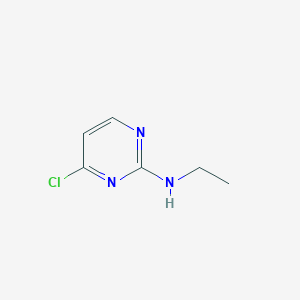

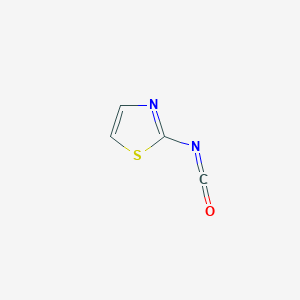

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)
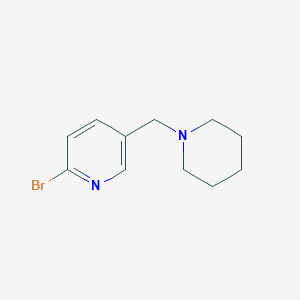
![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)


